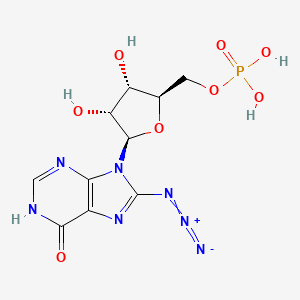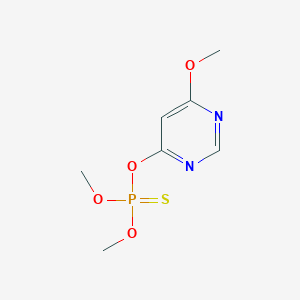
8-Azidoinosinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azidoinosinic acid is a modified nucleoside derivative where the hydrogen atom at the 8th position of the inosine nucleobase is replaced by an azido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoinosinic acid typically involves the introduction of an azido group into the inosine molecule. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the inosine molecule. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azidoinosinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Reduction: Conversion to primary amines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
8-Azidoinosinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Azidoinosinic acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in photoaffinity labeling, allowing researchers to study nucleic acid-protein interactions. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
8-Azidoadenosine: Similar to 8-Azidoinosinic acid but with an adenosine base instead of inosine.
8-Azido-AMP: The monophosphate form of 8-Azidoadenosine.
Azidothymidine (AZT): An azido-modified nucleoside used as an antiviral drug.
Uniqueness: this compound is unique due to its specific modification at the 8th position of the inosine base, which imparts distinct chemical properties and reactivity. This makes it particularly useful for specific applications in nucleic acid research and drug development.
Eigenschaften
CAS-Nummer |
74721-48-5 |
|---|---|
Molekularformel |
C10H12N7O8P |
Molekulargewicht |
389.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O8P/c11-16-15-10-14-4-7(12-2-13-8(4)20)17(10)9-6(19)5(18)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,18-19H,1H2,(H,12,13,20)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
QCKRUHHUYCOJGL-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)





![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)





![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
